Cyclobenzaprine-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobenzaprine-d6 is a deuterated form of cyclobenzaprine, a skeletal muscle relaxant. It is primarily used as an internal standard in mass spectrometry for the quantification of cyclobenzaprine. Cyclobenzaprine itself is commonly prescribed to relieve muscle spasms associated with acute, painful musculoskeletal conditions .
Vorbereitungsmethoden
The preparation of Cyclobenzaprine-d6 involves the incorporation of deuterium atoms into the cyclobenzaprine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents in the synthesis process. One common method involves the use of deuterated solvents and catalysts to replace hydrogen atoms with deuterium in the cyclobenzaprine structure . Industrial production methods typically involve large-scale synthesis using similar techniques, ensuring high purity and yield of the deuterated compound.
Analyse Chemischer Reaktionen
Cyclobenzaprine-d6, like its non-deuterated counterpart, undergoes several types of chemical reactions:
Oxidation: Cyclobenzaprine can be oxidized to form norcyclobenzaprine, a major metabolite.
Reduction: Reduction reactions can convert cyclobenzaprine to its reduced forms.
Substitution: Substitution reactions can occur at various positions on the cyclobenzaprine molecule, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cyclobenzaprine-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Biology: Researchers use this compound to study the metabolism and pharmacokinetics of cyclobenzaprine in biological systems.
Wirkmechanismus
Cyclobenzaprine-d6, like cyclobenzaprine, acts as a centrally acting muscle relaxant. It works by blocking nerve impulses (or pain sensations) that are sent to the brain. Cyclobenzaprine is a 5-HT2 receptor antagonist and relieves muscle spasms through action on the central nervous system at the brain stem, rather than targeting the peripheral nervous system or muscles themselves . This action helps to reduce muscle hyperactivity and alleviate pain associated with muscle spasms.
Vergleich Mit ähnlichen Verbindungen
Cyclobenzaprine-d6 can be compared with other muscle relaxants such as tizanidine and baclofen:
Tizanidine: Tizanidine is another muscle relaxant that works by blocking nerve impulses.
Baclofen: Baclofen is used to relieve muscle spasms associated with multiple sclerosis and spinal cord injury.
This compound is unique in its use as an internal standard for mass spectrometry, providing accurate quantification of cyclobenzaprine in various research and clinical settings.
Eigenschaften
Molekularformel |
C20H21N |
---|---|
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C20H21N/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14H,7,15H2,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
JURKNVYFZMSNLP-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)C([2H])([2H])[2H] |
Kanonische SMILES |
CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.